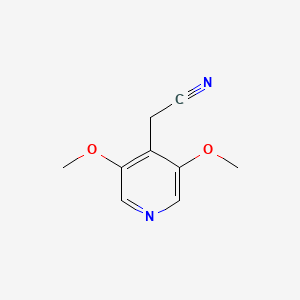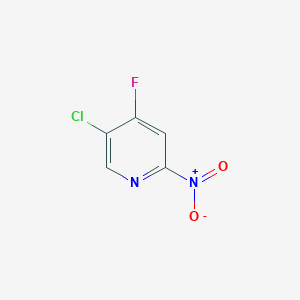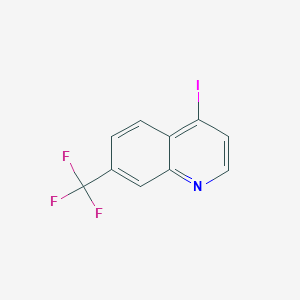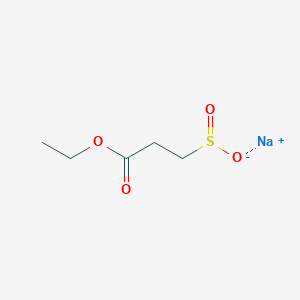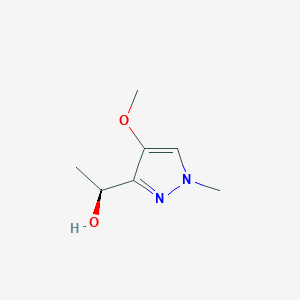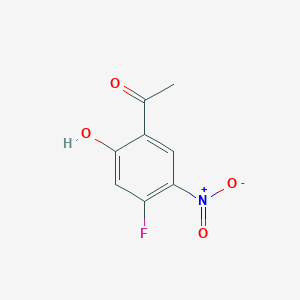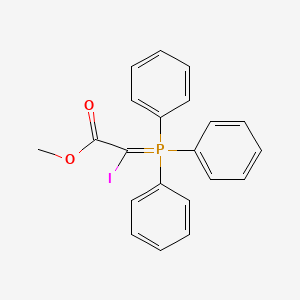
Methyl iodo(triphenyl-lambda~5~-phosphanylidene)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-iodo-2-(triphenylphosphoranylidene)acetate is a chemical compound with the molecular formula C21H18IO2P. It is a derivative of triphenylphosphoranylidene acetate, where an iodine atom is introduced at the second carbon position. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Wittig reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-iodo-2-(triphenylphosphoranylidene)acetate can be synthesized through a multi-step process. One common method involves the reaction of triphenylphosphine with methyl bromoacetate to form methyl (triphenylphosphoranylidene)acetate. This intermediate is then treated with iodine to introduce the iodine atom at the second carbon position, yielding methyl 2-iodo-2-(triphenylphosphoranylidene)acetate .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This involves precise control of temperature, reaction time, and the use of high-purity reagents.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-iodo-2-(triphenylphosphoranylidene)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Wittig Reactions: It can react with aldehydes or ketones to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and halides.
Wittig Reactions: Typically carried out in the presence of a base such as sodium hydride or potassium tert-butoxide.
Oxidation and Reduction: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products
Substitution Reactions: Products vary depending on the nucleophile used.
Wittig Reactions: The major products are alkenes.
Oxidation and Reduction: The products are typically the corresponding oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Methyl 2-iodo-2-(triphenylphosphoranylidene)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of fine chemicals and advanced materials
Wirkmechanismus
The mechanism of action of methyl 2-iodo-2-(triphenylphosphoranylidene)acetate primarily involves its role as a Wittig reagent. In Wittig reactions, the compound reacts with carbonyl compounds to form alkenes. The reaction proceeds through the formation of a betaine intermediate, which then undergoes a [2+2] cycloaddition to form an oxaphosphetane intermediate. This intermediate subsequently decomposes to yield the desired alkene and triphenylphosphine oxide .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (triphenylphosphoranylidene)acetate
- Ethyl (triphenylphosphoranylidene)acetate
- Phenyl (triphenylphosphoranylidene)acetate
Uniqueness
Methyl 2-iodo-2-(triphenylphosphoranylidene)acetate is unique due to the presence of the iodine atom, which imparts distinct reactivity and allows for further functionalization through substitution reactions. This makes it a versatile reagent in organic synthesis compared to its non-iodinated counterparts .
Eigenschaften
CAS-Nummer |
26480-86-4 |
|---|---|
Molekularformel |
C21H18IO2P |
Molekulargewicht |
460.2 g/mol |
IUPAC-Name |
methyl 2-iodo-2-(triphenyl-λ5-phosphanylidene)acetate |
InChI |
InChI=1S/C21H18IO2P/c1-24-21(23)20(22)25(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3 |
InChI-Schlüssel |
IMCYSLFNFQFTDW-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



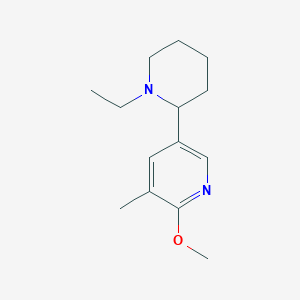
![4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-ol hydrochloride](/img/structure/B13024106.png)
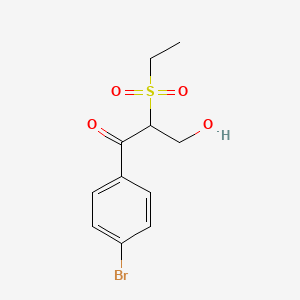
![4,10-Dioxatricyclo[5.2.1.02,6]decan-8-en-3-one](/img/structure/B13024119.png)
